5-Nitrobenzo[B]thiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-nitro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3S/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNRFEHVTRVGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517697 | |
| Record name | 5-Nitro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4688-16-8 | |
| Record name | 5-Nitro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of 5-nitrobenzo[b]thiophene-2-carboxaldehyde
Executive Summary
5-Nitrobenzo[b]thiophene-2-carboxaldehyde (CAS 4688-16-8) is a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by its electron-deficient benzothiophene core, it serves as a high-value scaffold for the synthesis of Schiff bases , thiosemicarbazones , and metal coordination complexes . Its structural rigidity and the presence of a reactive formyl group at the C2 position, coupled with a nitro group at C5, make it an ideal precursor for developing therapeutics targeting inflammation (Zileuton analogs), infectious diseases, and cancer.
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, designed to support researchers in optimizing lead generation workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is characterized by a fused benzene-thiophene ring system. The nitro group at position 5 significantly reduces the electron density of the benzene ring, while the aldehyde at position 2 provides a versatile handle for condensation reactions.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 5-Nitrobenzo[b]thiophene-2-carbaldehyde |
| CAS Number | 4688-16-8 |
| Molecular Formula | C₉H₅NO₃S |
| Molecular Weight | 207.21 g/mol |
| Exact Mass | 206.9990 |
| SMILES | O=CC1=CC2=C(C=C1[O-])C=C(S2) |
| InChI Key | MYNRFEHVTRVGTK-UHFFFAOYSA-N |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 202–204 °C (recryst. from acetic acid) [1] |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water |
Synthetic Pathways & Methodologies[2][10]
The synthesis of 5-nitrobenzo[b]thiophene-2-carboxaldehyde requires precise control to ensure regioselectivity and yield. Two primary routes are established: the Cyclization Route (preferred for specificity) and the Direct Functionalization Route .
Method A: The Mercaptoacetaldehyde Cyclization (Preferred)
This method utilizes 2,5-dihydroxy-1,4-dithiane as a stable precursor for mercaptoacetaldehyde, reacting with 2-chloro-5-nitrobenzaldehyde . It is favored for its high regioselectivity, avoiding the isomer mixtures common in direct nitration.
-
Mechanism: Nucleophilic Aromatic Substitution (S_NAr) followed by Knoevenagel-type condensation.
-
Reagents: 2-Chloro-5-nitrobenzaldehyde, 2,5-Dihydroxy-1,4-dithiane, Triethylamine (Et₃N), DMF.
Protocol Steps:
-
Preparation: Dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) and 2,5-dihydroxy-1,4-dithiane (0.6 eq, dimer equivalent) in anhydrous DMF.
-
Initiation: Add Triethylamine (2.5 eq) dropwise at room temperature. The reaction is exothermic; maintain temperature <40°C.
-
Cyclization: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the chloro-aldehyde.
-
Workup: Pour the reaction mixture into crushed ice/water. The product precipitates as a yellow solid.
-
Purification: Filter, wash with water, and recrystallize from glacial acetic acid or ethanol to obtain high-purity needles.
Method B: Direct Nitration (Alternative)
Direct nitration of benzo[b]thiophene-2-carboxaldehyde is possible but requires strict temperature control to prevent over-nitration or degradation of the aldehyde.
-
Reagents: Benzo[b]thiophene-2-carboxaldehyde, Fuming HNO₃, Acetic Anhydride.
-
Conditions: 0–5°C. The directing effect of the sulfur atom and the aldehyde group directs the nitro group primarily to the C5 position, though C3-nitro byproducts may form if the aldehyde is not protected or if conditions are too harsh [2].
Visualization: Synthetic Logic Flow
The following diagram illustrates the mechanistic pathway for the preferred cyclization route.
Figure 1: Mechanistic pathway for the synthesis of 5-nitrobenzo[b]thiophene-2-carboxaldehyde via the dithiane route.[2]
Reactivity & Therapeutic Applications[11]
The pharmacological value of this compound lies in its ability to act as a "warhead" carrier. The 5-nitro group serves as a potential bioreductive site, while the 2-aldehyde allows for the attachment of diverse pharmacophores.
Schiff Base Formation (Antimicrobial/Anticancer)
The most common application is the condensation with primary amines, hydrazines, or thiosemicarbazides.
-
Reaction: R-NH₂ + Aldehyde → Imine (Schiff Base) + H₂O.
-
Catalyst: Glacial acetic acid (catalytic amount) in Ethanol/Methanol reflux.
-
Significance: Derivatives such as thiosemicarbazones have shown potent activity against Entamoeba histolytica and Mycobacterium tuberculosis [3]. The sulfur atom in the thiophene ring enhances lipophilicity, aiding cell membrane penetration.
Metal Complexation
Schiff bases derived from this aldehyde act as N,S-donor ligands.
-
Coordination: Forms stable complexes with Cu(II), Ni(II), and Zn(II).
-
Utility: These complexes often exhibit enhanced biological activity compared to the free ligand due to the chelation effect, which reduces the polarity of the metal ion and increases lipophilicity (Tweedy's overtone concept).
Reduction & Oxidation
-
Reduction: The aldehyde can be reduced to (5-nitrobenzo[b]thiophen-2-yl)methanol using NaBH₄. The nitro group requires stronger reducing agents (e.g., Sn/HCl) to convert to an amine, which is useful for synthesizing DNA-binding agents.
-
Oxidation: Conversion to 5-nitrobenzo[b]thiophene-2-carboxylic acid using KMnO₄ or Ag₂O. This acid is a structural isostere of salicylic acid derivatives.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Derivatization pathways and associated biological activities.
Handling & Safety Protocols
As a nitro-aromatic compound, standard safety precautions are mandatory.
-
Hazards: Potential skin and eye irritant. Nitro compounds can be energetic; avoid excessive heat during drying.
-
Storage: Store at -20°C (long term) or 2–8°C (short term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Sulfur and Nitrogen oxides).
References
-
ChemBK. (2025). This compound Physicochemical Properties. Retrieved from
-
BenchChem. (2025).[3][4] Synthetic Routes and Reaction Conditions for Nitrobenzo[b]thiophene Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2003). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5-Nitrobenzo[b]thiophene-2-carboxylic acid. Retrieved from
Sources
Solubility of 5-nitrobenzo[b]thiophene-2-carbaldehyde in organic solvents
Abstract
This technical guide provides a comprehensive solubility profile for 5-nitrobenzo[b]thiophene-2-carbaldehyde (CAS 4688-16-8) .[1][2] Targeted at researchers in medicinal chemistry and process development, this document moves beyond basic solubility data to analyze the physicochemical drivers of solvation.[1][2] It includes validated purification protocols, solvent compatibility warnings, and a structured solubility screening workflow.[1] The guide establishes Ethanol/Water (7:3 v/v) as the critical system for purification and highlights the stability risks associated with acidic media.[1][2][3]
Physicochemical Profile & Solvation Mechanics
To predict and manipulate the solubility of this compound, one must understand the competition between its lipophilic core and polar functional groups.[1][2]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Benzo[b]thiophene Core | Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM) via |
| Functional Group 1 | Nitro (-NO₂) at C5 | Strongly electron-withdrawing.[1][2] Increases polarity, making the molecule soluble in polar aprotic solvents (DMSO, DMF) but reducing solubility in non-polar alkanes (Hexane).[2] |
| Functional Group 2 | Aldehyde (-CHO) at C2 | Provides a dipole moment and a site for weak hydrogen bonding (acceptor), facilitating solubility in alcohols and esters.[1][2] |
| LogP (Predicted) | ~2.6 | Indicates moderate lipophilicity.[1][2] The compound is "grease-loving" enough to cross membranes but polar enough to crystallize from aqueous-organic mixtures.[1][2] |
Solvation Mechanism Diagram
The following diagram illustrates the interaction hierarchy determining solvent selection.
Figure 1: Solvation hierarchy based on functional group interactions.[1][2]
Solubility Landscape & Solvent Compatibility[1][4]
The following categorization is derived from synthetic workups and structural analogs. Quantitative values are estimates based on standard process concentrations (0.1 M to 1.0 M).
Category A: High Solubility (Reaction Media)[1][2]
-
Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.[1][2]
-
Utility: Ideal for nucleophilic substitution reactions or Vilsmeier-Haack formylations.[1][2]
-
Observation: Solutions are typically clear and yellow.[1][2]
-
Warning: High boiling points make these difficult to remove; avoid using them for the final purification step unless performing an aqueous crash-out.[1][2]
Category B: Good Solubility (Extraction & Chromatography)[1][2]
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.[1][2]
-
Utility: These are the solvents of choice for liquid-liquid extraction (organic phase) and silica gel chromatography.[1][2]
-
Protocol Note: DCM is the preferred solvent for loading the compound onto silica columns.[1][2]
Category C: Temperature-Dependent Solubility (Purification)[1][2]
-
Utility: Recrystallization. The compound exhibits low solubility at room temperature (RT) but high solubility at boiling points.[1][2]
-
Critical Insight: This temperature differential is the basis for the primary purification method described in Section 3.[1][2]
Category D: Antisolvents (Precipitation)
-
Solvents: Water, Hexanes, Pentane, Diethyl Ether (cold).[1][2]
-
Utility: Used to force precipitation.[1][2] Adding water to a DMSO reaction mixture will crash out the product.[1][2] Adding Hexane to a DCM solution will induce crystallization.[1][2]
Validated Purification Protocol: The 7:3 Ethanol/Water System
While many guides suggest general solvents, specific literature and bench experience point to a mixed-solvent system for optimal purity.[1][2]
Objective: Purify crude this compound to >98% purity (HPLC).
The Protocol
-
Dissolution: Dissolve the crude yellow solid in boiling Ethanol (99%) . Use approximately 10-15 mL of ethanol per gram of crude material.[1][2]
-
Nucleation Trigger: While maintaining a gentle boil, slowly add Water dropwise until a persistent turbidity (cloudiness) is just observed.
-
Clarification: Add a minimal amount of hot ethanol (0.5 - 1 mL) to re-dissolve the turbidity and obtain a clear, saturated solution.[1][2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to form needle-like crystals.
-
Finishing: Cool the flask in an ice bath (4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum (Buchner funnel).[1][2] Wash the cake with cold 7:3 Ethanol/Water.
Critical Stability Warning
Do NOT use Acetic Acid or acidic modifiers. Unlike some aldehydes, the 5-nitro derivative is sensitive to acidic conditions which can protonate the nitro group or catalyze side reactions, leading to decomposition (darkening of the solid).[1] Ensure all solvents are neutral.[1][2]
Experimental Workflow: Solubility Screening
If you are developing a new formulation or reaction, use this standardized "Shake-Flask" workflow to determine precise solubility limits.[1][2]
Figure 2: Step-by-step solubility screening decision tree.
References
-
Benchchem. this compound Product & Reaction Profile. (Accessed 2025).[1][2][6] Validates the Ethanol/Water (7:3) recrystallization system and warns against acidic conditions.[1][2]
-
Mancuso, R., & Gabriele, B. (2014).[1][6] Benzo[b]thiophene-2-carbaldehyde.[1][2][3][6][7][8] Molbank, 2014(2), M823.[1][2][6] Provides synthesis and workup context for the parent scaffold, establishing solubility in chlorinated solvents.[1][2]
-
LookChem. Chemical Properties of CAS 4688-16-8.[1][2] Provides calculated LogP (2.6) and H-bond acceptor counts used for solubility prediction.
-
Tata Institute of Fundamental Research (TIFR). General Procedures for Recrystallization. Validates the mixed-solvent (Solvent/Anti-solvent) methodology for aromatic organic solids.
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5-nitrobenzo[b]thiophene-2-carbaldehyde MSDS and safety data sheet
An In-Depth Technical Guide to the Safe Handling and Properties of 5-nitrobenzo[b]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a precursor for biologically active molecules, including those with anti-inflammatory and anticancer properties, makes it a compound of interest in many research and development laboratories.[1] The presence of a nitro group and an aldehyde functional group on the benzothiophene scaffold imparts specific reactivity and also necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the material safety data and handling protocols for this compound, synthesized from available data on the compound and its structural analogs.
Chemical Identification and Physical Properties
A precise understanding of the compound's identity and physical characteristics is fundamental for its safe handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 5-Nitro-1-benzothiophene-2-carbaldehyde | [2] |
| CAS Number | 4688-16-8 | [2] |
| Molecular Formula | C9H5NO3S | [2] |
| Molecular Weight | 207.21 g/mol | [2] |
| Appearance | Solid (inferred from related compounds) | [3] |
| Water Solubility | Insoluble in water (inferred from related compounds) | [3][4] |
| Storage Temperature | -20°C or 2-8°C (recommended) | [5] |
Note: Some physical properties are inferred from structurally similar compounds due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule.
Hazard Identification and Toxicological Profile
Key Hazard Considerations:
-
Acute Toxicity: The toxicological properties have not been fully investigated.[3] For a related compound, 5-nitrobenzo[b]thiophene-2-carboxylic acid, the following hazard statement applies: "Harmful if swallowed". It is prudent to handle this compound with the same level of caution.
-
Skin and Eye Irritation: Related benzothiophene derivatives are known to cause skin and serious eye irritation.[6][7] Therefore, direct contact with skin and eyes should be avoided.
-
Respiratory Irritation: The related carboxylic acid may cause respiratory irritation. While this compound is a solid, any dust or aerosols generated during handling could pose an inhalation hazard.
Due to the lack of comprehensive toxicological data, this compound should be handled as a substance of unknown toxicity.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial to minimize exposure and ensure the integrity of the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection.
Caption: Workflow for donning and doffing Personal Protective Equipment.
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible.[6][9]
Storage
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][4] Some suppliers recommend refrigerated storage.[5]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Emergency Procedures
In the event of an accidental exposure or spill, a prompt and informed response is critical.
First-Aid Measures
The following first-aid measures are based on protocols for structurally related compounds and general laboratory safety principles.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[10]
Caption: Decision tree for first-aid response to exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and sulfur oxides.[4][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to prevent skin and eye contact and inhalation of dust.[8]
-
Containment and Cleanup: Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[4] Do not let the product enter drains.[8]
Stability and Reactivity
-
Reactivity: The nitro group enhances the electrophilicity of the aldehyde, making it susceptible to nucleophilic addition.[1]
-
Chemical Stability: The compound is stable under normal storage conditions.[3]
-
Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.[11]
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. While a comprehensive, officially sanctioned SDS is not widely available, a thorough review of data from structurally analogous compounds provides a strong basis for its safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls. By understanding the potential hazards and implementing these safety measures, the risks associated with the use of this compound can be effectively managed.
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LookChem. (n.d.). This compound. [Link]
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Chemcia Scientific. (n.d.). Material Safety Data Sheet. [Link]
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Angene Chemical. (2024). Safety Data Sheet: 5-Bromobenzo[b]thiophene. [Link]
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ETI Fire Systems. (2017). Material Safety Data Sheet ETI Fire Fighting Agent. [Link]
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Georganics. (2023). Safety Data Sheet: BENZO[B]THIOPHENE-2-CARBOXALDEHYDE. [Link]
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Methodological & Application
Synthesis of Schiff bases from 5-nitrobenzo[b]thiophene-2-carbaldehyde
Application Note: Synthesis of Schiff Bases from 5-Nitrobenzo[b]thiophene-2-carbaldehyde
Introduction: The Nitrobenzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying therapeutic agents, including zileuton (anti-asthmatic) and raloxifene (SERM). The specific derivative This compound represents a high-value intermediate.[1]
The presence of the nitro group at the C5 position exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the C2-formyl group. This electronic activation facilitates condensation reactions with nucleophiles, particularly primary amines, to form Schiff bases (azomethines) . These derivatives are of significant interest due to their documented antibacterial, antifungal, and anti-inflammatory profiles, often outperforming their non-nitrated analogs due to the metabolic activation potential of the nitro group (e.g., via nitro-reduction pathways in anaerobic bacteria).
Chemistry & Mechanism
The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation between the aldehyde and a primary amine.
Mechanistic Insight:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde. The 5-nitro group stabilizes the resulting alkoxide intermediate by withdrawing electron density from the aromatic ring.
-
Proton Transfer: A proton transfer occurs, converting the alkoxide to a carbinolamine (hemiaminal).
-
Dehydration: Under acidic catalysis (glacial acetic acid) and elevated temperature (reflux), the hydroxyl group is protonated and eliminated as water, forming the imine (C=N) bond.
Reaction Scheme:
Experimental Protocol
This protocol describes the synthesis of a representative Schiff base using 4-fluoroaniline as the amine source. This method is adaptable for other aromatic amines, hydrazides, or thiosemicarbazides.
Materials & Reagents
-
Amine: 4-Fluoroaniline (1.0 equiv) (or other primary amine)
-
Solvent: Absolute Ethanol (EtOH)[4]
-
Catalyst: Glacial Acetic Acid (AcOH)[4]
-
Workup: Diethyl ether, cold ethanol, anhydrous
Step-by-Step Procedure
1. Reactant Preparation:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (207 mg) of this compound in 15 mL of absolute ethanol.
-
Note: Gentle heating (40°C) may be required to fully dissolve the aldehyde.
2. Amine Addition:
-
Add 1.0 mmol of the primary amine (e.g., 95 µL of 4-fluoroaniline) dropwise to the stirring solution.
-
Add 2-3 drops of glacial acetic acid. The acid acts as a catalyst to activate the carbonyl and facilitate the dehydration step.
3. Reflux & Monitoring:
-
Attach a water-cooled reflux condenser.
-
Heat the mixture to reflux (~78°C) for 3 to 6 hours .
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The aldehyde spot (
) should disappear, and a new, typically lower spot (Schiff base) should appear.
4. Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Scenario A (Precipitate forms): If a solid precipitates upon cooling, filter the solid using a Buchner funnel.[5] Wash the cake with 5 mL of ice-cold ethanol to remove unreacted amine.
-
Scenario B (No precipitate): If the product remains soluble, reduce the solvent volume by 50% under vacuum and cool in an ice bath for 1 hour. If oil persists, pour the mixture into crushed ice (50 g) and stir vigorously to induce precipitation.
5. Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Alternative: If the product is unstable in hot alcohol, purify via silica gel column chromatography (DCM:MeOH gradient).
Characterization Guidelines
Successful synthesis is validated by the disappearance of the carbonyl signal and the appearance of the imine signal.
| Technique | Parameter | Expected Observation |
| Aldehyde (-CHO) | Disappearance of the singlet at | |
| Azomethine (-CH=N-) | Appearance of a sharp singlet at | |
| FT-IR | Carbonyl (C=O) | Disappearance of the strong band at 1660–1680 cm |
| FT-IR | Imine (C=N) | Appearance of a distinct band at 1600–1630 cm |
| FT-IR | Nitro ( | Retention of symmetric/asymmetric stretches at 1340/1530 cm |
Workflow Visualization
Figure 1: Synthesis Workflow
Caption: Step-by-step decision tree for the synthesis and isolation of Schiff bases.
Figure 2: Biological Significance Pathway
Caption: Proposed mechanisms of action for nitro-benzothiophene Schiff bases.
Application Data
The following table summarizes the biological potential of Schiff bases derived from this scaffold, specifically when reacted with functionalized amines (e.g., thiosemicarbazide, substituted anilines).
| Derivative Class | Target Organism/Condition | Activity Profile | Key Mechanism | Source |
| Thiosemicarbazones | Entamoeba histolytica | High antiamoebic activity ( | Nitro-group reduction & radical generation | [1] |
| Fluoro-anilines | Staphylococcus aureus | Potent antibacterial | Lipophilicity of F-group aids membrane penetration | [2] |
| Hydrazones | Inflammation | Inhibition of cytokine synthesis | Zileuton-like 5-LOX inhibition | [3] |
References
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters. (2002). Link
-
Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry. (2022). Link
-
This compound: Properties and Applications. BenchChem Technical Library. (2025). Link
-
Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry. (2011). Link
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Protocol for Vilsmeier-Haack formylation to synthesize benzothiophene aldehydes
[1][2][3]
Abstract & Utility
This application note details the optimized protocol for synthesizing benzothiophene-carboxaldehydes via the Vilsmeier-Haack (VH) reaction. Benzothiophene aldehydes are critical pharmacophores in drug discovery, serving as precursors for selective estrogen receptor modulators (SERMs), antifungal agents, and 5-lipoxygenase inhibitors.
While the VH reaction is a classic transformation, its application to benzothiophenes presents unique regioselectivity and safety challenges compared to more reactive heterocycles like indoles. This guide addresses the C-3 vs. C-2 regioselectivity , thermal control of the Vilsmeier complex , and critical safety protocols for quenching phosphorus oxychloride (POCl
Scientific Foundation
Mechanistic Principles
The reaction relies on the in situ generation of a chloroiminium ion (the Vilsmeier reagent), a highly reactive electrophile formed from
Key Mechanistic Insight: Unlike indoles, which react at room temperature, the benzothiophene core is less electron-rich. The reaction typically requires elevated temperatures (60–90 °C) to overcome the activation energy barrier for the electrophilic aromatic substitution (
Regioselectivity (The "C-3 Rule")
For unsubstituted benzothiophenes, the C-3 position is the preferred site of electrophilic attack due to the stability of the sigma-complex intermediate.
-
C-3 Attack: Preserves the aromaticity of the benzene ring in the transition state.
-
C-2 Attack: Disrupts benzene ring aromaticity (quinoid-like resonance), making it energetically less favorable unless C-3 is blocked.
Note: If C-3 is substituted (e.g., 3-methylbenzothiophene), formylation will occur at C-2 .
Reaction Pathway Visualization
The following diagram illustrates the electrophilic activation and subsequent hydrolysis.
Figure 1: Mechanistic pathway from reagent formation to final hydrolysis. Note the distinct thermal stages.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[2][3][4] | Role | Critical Specification |
| Benzothiophene | 1.0 | Substrate | Purity >98% |
| POCl | 1.2 – 1.5 | Electrophile Source | Freshly distilled if yellow; colorless is ideal. |
| DMF | 5.0 – 10.0 | Solvent/Reagent | Anhydrous (<0.05% water). Water kills the reagent. |
| Sodium Acetate | Excess | Buffer/Quench | Saturated aqueous solution. |
| DCM/EtOAc | N/A | Extraction Solvent | HPLC Grade. |
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent (The "Cold" Step)
Context: The formation of the chloroiminium salt is exothermic.
-
Charge a dry round-bottom flask with Anhydrous DMF (5.0–10.0 equiv) under an inert atmosphere (N
or Ar). -
Cool the flask to 0 °C using an ice/water bath.
-
Add POCl
(1.2–1.5 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.-
Self-Validating Check: The solution should turn pale yellow. If it turns dark brown/black immediately, your DMF may be wet or the temperature is too high.
-
-
Stir at 0 °C for 30 minutes. A white precipitate (the Vilsmeier salt) may form; this is normal and indicates a high-quality reagent.
Phase 2: Electrophilic Substitution (The "Hot" Step)
-
Dissolve the Benzothiophene substrate (1.0 equiv) in a minimum volume of DMF (or add neat if liquid).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Heat the reaction mixture to 80–90 °C .
-
Why? Unlike indole (RT reaction), benzothiophene requires thermal energy to drive the substitution.
-
-
Monitor via TLC (typically 2–6 hours).
-
Endpoint: Disappearance of the non-polar starting material spot. The iminium intermediate is highly polar and will stay at the baseline.
-
Phase 3: Hydrolysis & Workup (The "Reverse Quench")
Safety Critical: Do NOT add water directly to the reaction flask. The remaining POCl
-
Prepare a beaker with crushed ice and Sodium Acetate (NaOAc) solution.
-
Pour the hot reaction mixture slowly onto the ice/NaOAc mixture with vigorous stirring.
-
Stir for 30–60 minutes. The aldehyde product often precipitates as a solid during this phase.
-
Isolation:
-
If Solid: Filter the precipitate, wash with water, and dry.
-
If Oily: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash organics with NaHCO
(sat.) and Brine.[2] Dry over Na SO .
-
Process Safety & Handling
Phosphorus Oxychloride (POCl
-
Hazard: Reacts explosively with water to release HCl gas and phosphoric acid.
-
Control: Always use a "Reverse Quench" (add acid to water/ice). Never add water to the acid chloride.[11]
-
PPE: Full face shield, chemical resistant gloves (nitrile/neoprene), and lab coat are mandatory. Work exclusively in a fume hood.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Reaction | Wet DMF | Use freshly opened anhydrous DMF or distill over CaH |
| Dark Tar Formation | Temperature runaway | Ensure strictly dropwise addition of POCl |
| Regioisomer Mix (C2/C3) | Substrate sterics | If C3 is blocked, C2 is formed. If C3 is open but bulky groups are at C4, steric hindrance may force C2 attack. |
| Incomplete Hydrolysis | pH too low | Ensure the quench solution is buffered (NaOAc) to pH ~5-6 to facilitate iminium hydrolysis. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of benzothiophene-3-carbaldehyde.
References
-
Jones, G., & Stanforth, S. P. (2000).[7][9] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[9] Link
-
Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline (General VH Protocol). Organic Syntheses, 33, 27. Link
- Mohanakrishnan, A. K., et al. (2008). A short synthesis of 3-formyl-2-mercaptobenzo[b]thiophenes. Tetrahedron, 64(49), 11313-11324.
-
BenchChem Technical Support. (2025). Handling and Quenching of Unreacted Vilsmeier Reagent. BenchChem Application Notes. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Comprehensive Review). Comprehensive Organic Synthesis, 2, 777-794. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for condensing 5-nitrobenzo[b]thiophene-2-carbaldehyde with amines
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Condensation of 5-Nitrobenzo[b]thiophene-2-carbaldehyde with Amines to Synthesize Schiff Bases
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic & Biological Significance
The condensation of aldehydes with primary amines to form Schiff bases (imines) is a cornerstone reaction in organic synthesis. When the aldehyde is this compound, this reaction becomes a gateway to a class of compounds with significant potential in medicinal chemistry and materials science. The benzothiophene core is a privileged scaffold in numerous pharmaceuticals, while the nitro group can act as a crucial pharmacophore or a synthetic handle for further derivatization.
This document serves as a comprehensive guide to understanding and executing the condensation of this compound with various amines. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern success. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The key to this reaction lies in the electronic nature of the starting aldehyde. The potent electron-withdrawing effect of the nitro group at the 5-position significantly enhances the electrophilicity of the aldehyde carbon at the 2-position.[1] This inherent activation facilitates nucleophilic attack by amines, often allowing for milder reaction conditions compared to less activated aromatic aldehydes.[1]
The Core Mechanism: An Addition-Elimination Pathway
The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration (elimination).[2] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the highly electrophilic carbonyl carbon of the aldehyde.
-
Carbinolamine Formation: This attack forms a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.
-
Dehydration: The carbinolamine is then dehydrated to form the final imine product. This step is the rate-determining step in many cases and is often acid-catalyzed. The removal of water is crucial as it drives the reaction equilibrium towards the product.[2]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the condensation hinges on the careful selection of four key parameters: the amine substrate, the solvent, the catalyst, and the method of water removal.
Amine Substrate
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic (more basic) than aromatic amines and will react more readily, often at room temperature. Aromatic amines, with their delocalized nitrogen lone pair, are less nucleophilic and typically require heat (reflux) to achieve reasonable reaction rates.
-
Steric Hindrance: Sterically hindered primary amines (e.g., tert-butylamine) will react more slowly than less hindered ones (e.g., ethylamine) due to non-bonded interactions impeding the approach to the carbonyl carbon.
Solvent Selection
The choice of solvent is critical for ensuring all reactants are in solution and for facilitating water removal.
-
Protic Solvents (Ethanol, Methanol): These are excellent choices as they readily dissolve the aldehyde and many amines. They are ideal for reactions conducted at reflux, and the resulting Schiff base often precipitates upon cooling, simplifying purification.[3][4]
-
Aprotic Solvents (Toluene, Dichloromethane, THF): Toluene is particularly useful when employing a Dean-Stark apparatus for azeotropic water removal, which is highly effective for driving the equilibrium. Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) are suitable for room temperature reactions that use a chemical dehydrating agent.
-
Green Chemistry Approaches: For certain amine partners, solvent-free conditions can be employed, where the neat reactants are mixed, often with gentle heating.[5] This minimizes waste and can lead to very high yields. Microwave-assisted synthesis in a solvent like ethanol can also dramatically reduce reaction times from hours to minutes.[6][7]
Catalysis
While the inherent reactivity of this compound may sometimes preclude the need for a catalyst, its use is generally recommended for achieving high conversion, especially with less reactive amines.
-
Acid Catalysis: A few drops of a protic acid like glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) is standard practice.[3][8] The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the final dehydration step of the carbinolamine intermediate. The optimal pH for imine formation is typically mildly acidic (around 4-5).[2]
Temperature and Water Removal
This is a reversible reaction, and by Le Châtelier's principle, the removal of water is paramount for achieving high yields.
-
Reflux with Dean-Stark: The gold standard for forcing the reaction to completion, especially for difficult condensations.
-
Chemical Dehydrating Agents: For reactions at room temperature or for those sensitive to high heat, adding a dehydrating agent directly to the flask is effective. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.[8][9] Molecular sieves (3Å or 4Å) are also highly effective.
Experimental Workflow & Protocols
The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases derived from this compound.
Protocol 1: Synthesis with an Aromatic Amine (e.g., 4-Chloroaniline) via Reflux
This protocol is suitable for less reactive aromatic amines and employs classic reflux conditions with acid catalysis.
Materials:
-
This compound (1.0 mmol, 207.2 mg)
-
4-Chloroaniline (1.0 mmol, 127.6 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (15 mL). Stir until the aldehyde is fully dissolved.
-
Add 4-chloroaniline (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (disappearance of the aldehyde spot on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, the yellow Schiff base product should precipitate. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the purified product in a vacuum oven or desiccator to obtain the final Schiff base.
Protocol 2: Synthesis with an Aliphatic Amine (e.g., Benzylamine) at Room Temperature
This protocol is ideal for more reactive aliphatic amines and avoids heating by using a chemical dehydrating agent.
Materials:
-
This compound (1.0 mmol, 207.2 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, ~109 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) or THF (15 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.5 g)
-
Erlenmeyer flask or round-bottom flask (50 mL), magnetic stirrer
Procedure:
-
In a 50 mL flask, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (15 mL).
-
Add anhydrous magnesium sulfate (1.5 g) to the flask. This will sequester the water produced during the reaction.[8][9]
-
Add benzylamine (1.0 mmol) dropwise to the stirring suspension.
-
Seal the flask (e.g., with a septum or glass stopper) and allow the mixture to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. The reaction is often accompanied by a distinct color change.
-
Upon completion, remove the magnesium sulfate by gravity or vacuum filtration, washing the solid with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by flash column chromatography if necessary.
Data Summary & Troubleshooting
Table 1: Summary of Typical Reaction Conditions
| Parameter | Aromatic Amines (e.g., Aniline) | Aliphatic Amines (e.g., Benzylamine) | Notes |
| Reactivity | Lower | Higher | Due to differences in nucleophilicity. |
| Temperature | Reflux (60-100°C) | Room Temperature (20-25°C) | Heat is needed to overcome the lower reactivity of aromatic amines. |
| Catalyst | Acid (e.g., Acetic Acid) | Optional, but recommended | Often proceeds without a catalyst but is faster with one. |
| Water Removal | Reflux/Dean-Stark or Precipitation | Chemical Dehydrating Agent (MgSO₄) | Method should match the temperature conditions. |
| Reaction Time | 2 - 6 hours | 1 - 3 hours | Aliphatic amines react significantly faster. |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) | Generally a high-yielding reaction if water is removed. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive amine; No catalyst used; Temperature too low. | Add a few drops of acetic acid. For aromatic amines, ensure the mixture is at a steady reflux. |
| Incomplete Reaction | Equilibrium not driven to products; Insufficient reaction time. | Add a dehydrating agent (molecular sieves). If at reflux, ensure the reaction runs for a sufficient duration (monitor by TLC). |
| Product Hydrolyzes | Exposure to water during work-up or purification, especially under acidic conditions. | Ensure work-up is performed under neutral or slightly basic conditions. Use anhydrous solvents for purification where possible. |
| Side Product Formation | Reaction temperature too high for extended periods; Impure starting materials. | Reduce reaction temperature or time. Purify starting materials before the reaction. |
References
- Corley, R. S., & Jencks, W. P. (1975). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society.
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]
-
Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Academia.edu. Available from: [Link]
-
Kozlov, D. G., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. Available from: [Link]
- O'Brien, A. G., et al. (2024). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates.
-
O'Brien, A. G., et al. (2024). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. PMC. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
Gierlach, K., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. Available from: [Link]
-
ResearchGate. (2023). Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. Available from: [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. Available from: [Link]
-
ResearchGate. (2022). Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents. Available from: [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. SCIRP. Available from: [Link]
-
Li, B., et al. (2021). Direct synthesis of imines from nitro compounds and biomass-derived carbonyl compounds over nitrogen-doped carbon material supported Ni nanoparticles. New Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available from: [Link]
-
Gabriele, B., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Available from: [Link]
-
ResearchGate. (2014). Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available from: [Link]
-
Rufino, V. C., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. Available from: [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PMC. Available from: [Link]
-
Semantic Scholar. (1975). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Available from: [Link]
-
Singh, P., et al. (2012). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. PubMed. Available from: [Link]
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- 2. arkat-usa.org [arkat-usa.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Imine formation-Typical procedures - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Nitrobenzo[b]thiophene-2-carbaldehyde as a Versatile Precursor for Advanced Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the strategic application of 5-nitrobenzo[b]thiophene-2-carbaldehyde as a foundational building block for the synthesis of novel materials for organic electronics, with a specific focus on Organic Light-Emitting Diodes (OLEDs). While not typically employed as a final, functional material itself, its unique combination of a reactive aldehyde group and a potent electron-withdrawing nitro substituent on a robust benzo[b]thiophene scaffold makes it an exceptionally valuable precursor for custom-designed organic semiconductors.
Part 1: Scientific Rationale and Synthetic Foundation
The benzo[b]thiophene (BTBT) core is a highly-regarded structural motif in organic electronics, known for promoting excellent charge carrier mobility and thermal stability in organic field-effect transistors (OFETs) and OLEDs.[1][2][3] The performance of materials based on this core can be precisely tuned through chemical functionalization.
This compound offers two key strategic handles for molecular design:
-
The 5-Nitro Group : As a strong electron-withdrawing group, the nitro moiety significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This is a critical strategy for designing n-type materials, which are essential for efficient electron transport layers (ETLs) in OLEDs.[4][5] Materials with deep LUMO levels facilitate electron injection from the cathode, leading to more balanced charge transport within the device and, consequently, higher efficiency.
-
The 2-Carbaldehyde Group : This aldehyde functionality is a versatile reaction site, enabling the extension of the π-conjugated system through various carbon-carbon bond-forming reactions.[6] The most prominent of these is the Knoevenagel condensation, a reliable method for reacting aldehydes with active methylene compounds (e.g., malononitrile derivatives) to create new, larger conjugated molecules with tailored optoelectronic properties.[7][8]
Physicochemical Properties
A summary of the key properties of the starting material is presented below.
| Property | Value | Reference |
| CAS Number | 4688-16-8 | [9][10] |
| Molecular Formula | C₉H₅NO₃S | [9][10] |
| Molecular Weight | 207.21 g/mol | [9][10] |
| Appearance | Pale yellow solid | [11] |
| Key Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Benzothiophene Core | [6] |
Protocol 1: Synthesis of this compound
This protocol is adapted from standard nitration procedures for aromatic systems, such as the synthesis of 5-nitrothiophene-2-carbaldehyde.[12] The direct nitration of benzo[b]thiophene-2-carbaldehyde is a common approach.[6]
Objective: To synthesize the precursor material, this compound.
Materials:
-
Benzo[b]thiophene-2-carbaldehyde
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene-2-carbaldehyde in a minimal amount of concentrated sulfuric acid. Cool the flask to 0°C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of benzo[b]thiophene-2-carbaldehyde over 30-60 minutes. Maintain the reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain pure this compound.
Part 2: Application Note - Design and Synthesis of a Novel Electron Transport Material (ETM)
Here, we propose the design of a novel Electron Transport Material (ETM), designated NBTC-MN , by leveraging the reactivity of this compound.
Design Rationale:
The target molecule, NBTC-MN , is synthesized via a Knoevenagel condensation with malononitrile. Malononitrile is chosen for its strong electron-accepting dicyanovinyl group, which will further lower the LUMO energy level of the final molecule, enhancing its suitability as an ETM. The extended conjugation will also red-shift the UV-Vis absorption spectrum.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target ETM, NBTC-MN.
Protocol 2: Synthesis of (E)-2-((5-nitrobenzo[b]thiophen-2-yl)methylene)malononitrile (NBTC-MN)
Objective: To synthesize a novel electron transport material via Knoevenagel condensation.
Materials:
-
This compound (from Protocol 1)
-
Malononitrile
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Standard reflux glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of piperidine to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Monitoring and Completion: Stir the reaction at reflux for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction's completion by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile or ethyl acetate) to yield the pure target material, NBTC-MN .
Part 3: Characterization and Device Fabrication Workflow
The newly synthesized NBTC-MN must be thoroughly characterized to validate its structure and assess its properties for OLED applications.
Material Characterization Protocols
-
Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure, ensuring the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass and elemental composition.
-
-
Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): Determine the decomposition temperature (Td), which should ideally be above 300°C for vapor-deposited OLEDs, to ensure thermal stability during device fabrication and operation.
-
Differential Scanning Calorimetry (DSC): Identify the glass transition temperature (Tg) to assess the morphological stability of the material in thin-film form.
-
-
Optoelectronic Property Evaluation:
-
UV-Visible Spectroscopy: Measure the absorption spectrum in solution and thin-film form to determine the optical bandgap (E_g^opt).
-
Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to determine its fluorescent properties. For an ETL, emission is typically not desired and should be minimal.
-
Cyclic Voltammetry (CV): Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels, which are critical for assessing energy level alignment in an OLED stack.
-
Protocol 3: Fabrication of a Test OLED Device
Objective: To evaluate the performance of NBTC-MN as an electron transport layer in a standard multilayer OLED.
Device Architecture: ITO / HTL / EML / NBTC-MN (ETL) / LiF / Al
-
ITO: Indium Tin Oxide (transparent anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (e.g., CBP doped with Ir(ppy)₃)
-
ETL: Electron Transport Layer (the synthesized NBTC-MN )
-
LiF: Lithium Fluoride (electron injection layer)
-
Al: Aluminum (cathode)
Fabrication Workflow:
Caption: Standard workflow for OLED fabrication and testing.
-
Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to improve the work function.
-
Layer Deposition: Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit the Hole Transport Layer (HTL).
-
Deposit the Emissive Layer (EML).
-
Deposit the Electron Transport Layer (NBTC-MN ).
-
Deposit a thin (1 nm) layer of LiF.
-
Deposit a thick (100 nm) layer of Al to form the cathode.
-
-
Encapsulation: Immediately encapsulate the completed devices under an inert nitrogen atmosphere using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.
-
Characterization: Test the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime of the finished OLED device.
Part 4: Target Properties and Data Interpretation
The success of NBTC-MN as an ETL will be determined by its ability to meet specific performance benchmarks.
| Parameter | Target Value | Rationale |
| LUMO Energy Level | -2.8 to -3.2 eV | To ensure efficient electron injection from the LiF/Al cathode (work function ~2.9-3.0 eV). |
| HOMO Energy Level | < -6.0 eV | A deep HOMO level is required to effectively block holes from leaking to the cathode, confining recombination to the emissive layer. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg ensures a stable amorphous film morphology, preventing crystallization and device failure during operation. |
| Decomposition Temp. (Td) | > 300 °C | Essential for stability during the vacuum thermal evaporation process. |
| Electron Mobility | > 10⁻⁵ cm²/Vs | Sufficient mobility is needed to balance the hole transport, leading to high recombination efficiency. |
Interpretation of Results: An OLED device incorporating NBTC-MN would be considered successful if it exhibits a low turn-on voltage, high external quantum efficiency (EQE), and a slow efficiency roll-off at high brightness. These positive outcomes would validate the molecular design strategy of using this compound as a precursor to create a purpose-built electron transport material with a deep LUMO and high thermal stability.
References
-
Journal of Materials Chemistry C. New[6]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Available from: [Link]
-
IRIS. New[6]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Available from: [Link]
-
MDPI. Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. Available from: [Link]
-
ResearchGate. The Dibenzothiophene-S,S-dioxide and Spirobifluorene Based Small Molecules Promote Low Roll-off and Blue Organic Light-Emitting Diodes. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
MDPI. Characterization of[6]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. Available from: [Link]
-
ResearchGate. Syntheses of the target molecules by Knoevenagel condensation. Available from: [Link]
-
PubMed. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Available from: [Link]
-
MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]
-
Chemical Science. Amino-functionalized conjugated polymer electron transport layers enhance the UV-photostability of planar heterojunction perovskite solar cells. Available from: [Link]
-
ACS Publications. Dual Functionalization of Electron Transport Layer via Tailoring Molecular Structure for High-Performance Perovskite Light-Emitting Diodes. Available from: [Link]
-
ePrints Soton. Modular synthesis of unsymmetrical[6]benzothieno[3,2-b][6]benzothiophene molecular semiconductors for organic transistors. Available from: [Link]
-
PubMed. synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. Available from: [Link]
-
MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available from: [Link]
-
Frontiers. Advances of Commercial and Biological Materials for Electron Transport Layers in Biological Applications. Available from: [Link]
-
PMC. Recent Advances in Metal Oxide Electron Transport Layers for Enhancing the Performance of Perovskite Solar Cells. Available from: [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. This compound | 4688-16-8 | Benchchem [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemscene.com [chemscene.com]
- 10. lookchem.com [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Nitrobenzo[b]thiophene-2-carbaldehyde
Case ID: PUR-5NBT-2CHO Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Compound Profile
Subject: 5-nitrobenzo[b]thiophene-2-carbaldehyde (CAS: 4688-16-8) Application: Key intermediate for anti-infective and anti-cancer pharmacophores (e.g., thiosemicarbazone derivatives).[1] Critical Quality Attribute (CQA): Purity >98% required for reproducible biological assays or subsequent condensation reactions. Aldehyde purity is paramount to prevent side-reactions in Knoevenagel or Schiff base formations.[1]
This guide addresses the specific purification challenges of this electron-deficient heterocyclic aldehyde. Unlike simple benzaldehydes, the nitro-benzothiophene core makes this molecule prone to specific aggregation issues (oiling out) and side-reactions (oxidation to carboxylic acid) if mishandled.[1]
Diagnostic Phase: Characterizing the Crude
Q: My crude product is a dark brown tar/oil. Is the synthesis failed?
A: Not necessarily. Nitro-aromatics often appear as dark oils due to trace oxidation products or oligomers ("tars") formed during Vilsmeier-Haack formylation or nitration.[1]
Action Plan:
-
TLC Analysis: Run a TLC in 20% Ethyl Acetate in Hexanes .
-
1H-NMR Check: Look for the diagnostic aldehyde proton singlet at δ 10.0–10.2 ppm .[1]
Phase I: Chemical Workup (Pre-Purification)[1]
Q: How do I remove persistent phosphorous salts from the Vilsmeier reaction?
A: Vilsmeier salts can trap your product in an emulsion.[1] A rigorous quench is required.[1]
Protocol:
-
Quench: Pour the reaction mixture slowly into ice-cold saturated Sodium Acetate (NaOAc) solution rather than just water. The buffer prevents the pH from dropping too low, which can promote acid-catalyzed polymerization.
-
Extraction: Use Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) if emulsions are severe; EtOAc tends to break emulsions better for this lipophilic core.[1]
-
Wash: Wash the organic layer with 10% LiCl (aq) (removes DMF) followed by Saturated NaHCO₃ (removes acidic impurities).[1]
Phase II: Purification Workflows
Decision Matrix: Selecting the Right Technique
Figure 1: Strategic decision tree for purification based on initial crude purity.[1]
Technique A: Recrystallization (The Gold Standard)
Q: What is the optimal solvent system for this compound?
A: The nitro group increases polarity, but the thiophene core remains lipophilic.[1] A mixed solvent system of Ethanol/Water is most effective.[1]
Protocol 1: Ethanol/Water Recrystallization
-
Dissolution: Dissolve crude solid in boiling Ethanol (EtOH) . Use approximately 10–15 mL per gram.
-
Clarification: If insoluble black specks remain, filter hot through a pre-warmed Celite pad.[1]
-
Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists (typically a 7:3 EtOH:Water ratio).
-
Crystallization: Re-heat to clear the solution, then let it cool slowly to room temperature. Finally, place in a fridge (4°C) for 4 hours.
-
Result: You should obtain yellow/orange needle-like crystals.[1]
-
Troubleshooting Table: Recrystallization
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too much water added.[1] | Re-dissolve in EtOH. Add a seed crystal at the cloud point. Cool very slowly. |
| Low Yield | Product is too soluble in EtOH.[1] | Increase water ratio to 1:1 or switch to Isopropanol/Hexane . |
| Dark Color Persists | Polymeric impurities trapped.[1] | Perform a Charcoal Treatment (activated carbon) during the hot filtration step.[1] |
Technique B: Bisulfite Adduct Purification (The "Magic Bullet")
Q: My product is an oil mixed with non-aldehyde impurities. How do I extract just the aldehyde?
A: Aldehydes form reversible water-soluble adducts with sodium bisulfite.[1] Non-carbonyl impurities (starting materials, tars) will remain in the organic layer.
Protocol 2: Bisulfite Extraction
-
Adduct Formation: Dissolve the crude oil in a minimal amount of Ethanol or DMF (if solubility is poor).[1] Add an excess (2–3 equiv) of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Stir vigorously for 30–60 minutes. The bisulfite adduct often precipitates as a white/pale solid.
-
Separation:
-
Regeneration:
Why this works: This method chemically selects for the aldehyde functionality, effectively "erasing" non-carbonyl impurities.
Technique C: Flash Chromatography
Q: I still have isomers (e.g., 4-nitro vs 5-nitro). Will recrystallization work?
A: Unlikely.[1] Isomers often co-crystallize.[1] You must use chromatography.[1]
Parameters:
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase: Gradient elution.[1]
-
Start: 10% Ethyl Acetate in Hexanes (elutes non-polar impurities).
-
Product Elution: 20–30% Ethyl Acetate in Hexanes .
-
-
Loading: Dissolve crude in a minimum volume of DCM. If the crude is insoluble, dry-load on Celite.[1]
Final Quality Check
Before releasing the batch, verify:
-
Appearance: Yellow to orange crystalline solid.[1]
-
Melting Point: Expect a sharp range (e.g., >100°C; note that 4-nitro melts at ~86°C and 3-nitro at ~210°C, so 5-nitro should be distinct).
-
1H NMR: Integration of the aldehyde proton (10.1 ppm) vs. aromatic protons must be 1:4.
References
-
Organic Chemistry Portal. (n.d.).[1] Regeneration of Aldehydes from Bisulfite Adducts. Retrieved from [Link]
-
University of Rochester. (n.d.).[1] Bisulfite Workup for Removal or Purification of Aldehydes. Retrieved from [Link]
-
Scrimin, P. et al. (2014).[1][3] Benzo[b]thiophene-2-carbaldehyde: Synthesis and Reactivity. MDPI Molbank.[1] Retrieved from [Link][1][3][4]
-
Canadian Journal of Chemistry. (n.d.). Substitution Reactions of Benzo[b]thiophene Derivatives. Retrieved from [Link][1]
Sources
Technical Support Center: Optimization of Reaction Time for Nitro-Benzothiophene Aldehyde Condensation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the condensation reaction between nitro-benzothiophene aldehydes and active methylene compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into accelerating this crucial C-C bond-forming reaction, commonly known as the Knoevenagel condensation.
Foundational Principles: Understanding the Reaction
The reaction between a nitro-benzothiophene aldehyde and an active methylene compound is a Knoevenagel condensation.[1][2] It involves a nucleophilic addition of the active hydrogen compound to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[2]
The nitro group (—NO₂) on the benzothiophene ring is a powerful electron-withdrawing group. This property is key, as it significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity provides a strong starting point for optimization.[3]
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for the reaction time?
Reaction times can vary dramatically, from minutes to several hours, depending on the specific substrates and conditions. With optimization, many reactions can be driven to completion in under 2-4 hours.[3] Microwave-assisted synthesis has been shown to reduce reaction times to as little as 3-5 minutes in some cases.[3][4]
Q2: How does the choice of catalyst impact reaction speed?
The catalyst is crucial for activating the active methylene compound by facilitating its deprotonation to form a nucleophilic enolate ion.[2][5] The choice of catalyst directly influences the reaction rate.
-
Weak Bases : Traditional catalysts like piperidine or ammonium acetate are effective and help prevent side reactions like the self-condensation of the aldehyde.[5][6]
-
Heterogeneous Catalysts : Solid-supported catalysts (e.g., basic alumina, hydrotalcites) can significantly speed up reactions, simplify workup (removal by filtration), and are often reusable.[7][8]
-
Organocatalysts : Proline and its derivatives have also been used effectively.[6]
Q3: Which solvent should I choose for the fastest reaction?
The solvent plays a significant role in reaction kinetics.[5]
-
Polar Aprotic Solvents : Solvents like Dimethylformamide (DMF) are often superior, leading to high conversion and selectivity in very short times (e.g., within 15 minutes in some systems).[9]
-
Polar Protic Solvents : Alcohols like ethanol are commonly used and effective, but may be slower than polar aprotic options.[9] Protic solvents can sometimes hinder the reaction.[5]
-
Solvent-Free Conditions : Grinding the reactants together, sometimes with a solid catalyst, can lead to very fast, efficient, and environmentally friendly reactions.[6][10]
Q4: What is the general effect of temperature on reaction time?
Increasing the reaction temperature is a common and effective strategy to accelerate slow reactions.[5] Studies have shown that raising the temperature from 25°C to 40°C can increase yield from 56% to 95%.[11] In other systems, temperatures up to 100°C have been used to achieve high yields in as little as 10 minutes.[11] However, be cautious, as excessively high temperatures can promote the formation of side products and decomposition.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: The reaction is extremely slow or appears to have stalled.
A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that an equilibrium has been reached.
Causality & Solutions:
-
Insufficient Catalyst Activity : The catalyst may be inappropriate for the substrates, deactivated, or used in too low a concentration.[5]
-
Solution : If using a weak base like piperidine, ensure it is fresh. Consider screening other catalysts. For stalled reactions, adding a fresh portion of the catalyst can sometimes restart it.[6]
-
-
Suboptimal Temperature : The reaction may lack the necessary thermal energy.
-
Solution : Gradually increase the temperature, for instance, from room temperature to 40-80°C, while monitoring for side product formation via TLC.[6]
-
-
Water Accumulation : The Knoevenagel condensation produces water as a byproduct.[5] Its accumulation can slow the reaction or even reverse it (Le Chatelier's principle).
-
Solution : Remove water as it forms. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.[6]
-
-
Consider Microwave Synthesis : For a significant rate enhancement, microwave irradiation is a powerful tool. It can dramatically reduce reaction times from hours to minutes.[3][12]
Troubleshooting Workflow for a Slow Reaction
Caption: A decision tree for troubleshooting slow reactions.
Issue 2: The final conversion is low despite a long reaction time.
Low conversion points to issues with reactant purity, stoichiometry, or fundamental reaction conditions.
Causality & Solutions:
-
Reactant Purity : Aldehydes can oxidize over time. The active methylene compound must have sufficiently electron-withdrawing groups to be easily deprotonated.[5]
-
Solution : Ensure the purity of your nitro-benzothiophene aldehyde. Using freshly purified starting materials can dramatically improve results.
-
-
Inappropriate Solvent : As discussed, the solvent has a profound effect. A suboptimal choice can lead to poor solubility and slow kinetics.
Issue 3: I am observing significant side product formation.
Side reactions compete with your desired condensation, reducing the yield and complicating purification.
Causality & Solutions:
-
Aldehyde Self-Condensation : This can occur if the base catalyst is too strong.[2]
-
Michael Addition : The α,β-unsaturated product of the Knoevenagel reaction is a Michael acceptor and can react with another molecule of the deprotonated active methylene compound.[6]
-
Solution : Control the stoichiometry carefully; a 1:1 molar ratio of the aldehyde and active methylene compound is often optimal.[6] Avoid unnecessarily long reaction times and high temperatures, as these can favor the formation of the Michael adduct. Monitor the reaction closely by TLC and stop it once the desired product has formed.[6]
-
Experimental Protocols
Protocol 1: Catalyst Screening for Reaction Time Optimization
This protocol allows for the parallel evaluation of different catalysts to identify the most efficient one for your specific substrates.
Methodology:
-
Setup : In three separate, dry reaction vessels, add the nitro-benzothiophene aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) to the chosen solvent (5 mL, e.g., ethanol).
-
Catalyst Addition : To each vessel, add a different catalyst (e.g., piperidine, boric acid, basic alumina) at a loading of 5-10 mol%.[5][13]
-
Reaction : Stir the mixtures at a set temperature (e.g., room temperature or 50°C).
-
Monitoring : Monitor the progress of each reaction every 15-30 minutes by Thin Layer Chromatography (TLC).[5][6] Spot each reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under UV light.
-
Analysis : Compare the time taken for the starting material spot to disappear and the product spot to intensify. The catalyst that achieves the fastest conversion is the most effective for these conditions.
Protocol 2: General Procedure using Piperidine Catalyst in Ethanol
This is a standard, reliable method for Knoevenagel condensation.
Methodology:
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the nitro-benzothiophene aldehyde in ethanol.[3]
-
Reagent Addition : Add 1.0-1.1 equivalents of the active methylene compound to the solution and stir until dissolved.[3]
-
Catalysis : Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[3]
-
Heating : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).[3]
-
Monitoring : Maintain reflux for 1-4 hours, monitoring the reaction progress by TLC.[3]
-
Work-up : Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.[3]
-
Purification : If necessary, recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified product.[3]
General Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis.[3]
Data Summary
The choice of reaction parameters significantly impacts outcomes. The following table provides a starting point for optimization based on literature examples for analogous reactions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | Ethanol | Room Temp. | 10 min | 95 | [8] |
| Basic Alumina | None (Microwave) | N/A (300W) | 3-5 min | High | [3] |
| Boric Acid | Aqueous Ethanol | Room Temp. | 1-2.5 h | 85-94 | [6][13] |
| Gallium Chloride | None (Grinding) | Room Temp. | 5-10 min | >95 | [6][10] |
| Ti-Al-Mg Hydrotalcite | Ethyl Acetate | 60 | 4 h | 97.6 | [8] |
Mechanistic Insight
Understanding the reaction mechanism helps in making informed optimization choices. The process is a two-stage sequence: nucleophilic addition followed by dehydration.
Caption: A simplified Knoevenagel condensation mechanism.[5][14]
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde.
- BenchChem. (2025).
- Kluska, M., & Maciej, P. (2001). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS.
- BenchChem. (2025).
- Taylor & Francis Online. (2018).
- Wikipedia. (n.d.).
- MDPI. (2023).
- ResearchGate. (n.d.).
- YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- ResearchGate. (n.d.).
- Synlett. (n.d.).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.org [mdpi.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Microwave Promoted Condensation of Aldehydes with Nitromethane [cjcu.jlu.edu.cn]
- 13. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 14. youtube.com [youtube.com]
Troubleshooting low reactivity of 5-nitrobenzo[b]thiophene-2-carbaldehyde in nucleophilic addition
Technical Support Center: Optimizing 5-Nitrobenzo[b]thiophene-2-carbaldehyde Reactivity
Case ID: NBT-CHO-001 Subject: Troubleshooting Low Reactivity in Nucleophilic Addition Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Deceptive" Stability Paradox
You are likely encountering a counter-intuitive phenomenon. Theoretically, the 5-nitro group is a strong electron-withdrawing group (EWG), which should inductively activate the C2-aldehyde, making it a "super-electrophile."
However, "low reactivity" in this specific substrate is almost invariably caused by one of three "silent" failures:
-
The Hydrate Trap: The aldehyde is so electrophilic that it scavenges atmospheric moisture to form a stable, non-reactive gem-diol (hydrate).
-
Solubility Mismatch: The rigid benzothiophene core leads to poor solubility in standard non-polar nucleophilic solvents (e.g., Diethyl Ether).
-
SET Interference: With hard nucleophiles (e.g., Grignards), the nitro group promotes Single Electron Transfer (SET) pathways over the desired polar addition, leading to stalling or decomposition.
Module 1: Diagnostic Workflow (Start Here)
Before altering your synthetic route, run this logic check to isolate the failure point.
Figure 1: Diagnostic logic tree for isolating reactivity failures in nitro-heterocycles.
Module 2: The "Hydrate Trap" (Most Likely Cause)
The Science: Electron-deficient aldehydes are hygroscopic. The nitro group pulls electron density, making the carbonyl carbon highly positive. In the presence of trace water, it forms a gem-diol (hydrate) .
-
Aldehyde (Reactive):
(sp² carbon)[1] -
Hydrate (Inert):
(sp³ carbon)
Nucleophiles cannot attack the sp³ carbon of the hydrate. If your starting material was exposed to air, you are likely adding your nucleophile to a rock-stable diol, not an aldehyde.
Protocol: Dehydration & Activation
-
Solvent: Do not use Diethyl Ether (
). Use Anhydrous THF (Tetrahydrofuran). -
Drying Step: Dissolve the aldehyde in toluene and reflux with a Dean-Stark trap for 1 hour prior to reaction, OR stir with activated 4Å Molecular Sieves for 2 hours in the reaction vessel before adding the nucleophile.
-
Validation: Take a crude NMR. The aldehyde proton singlet should appear near 10.0–10.2 ppm . If you see a signal around 6.5 ppm, it is the hydrate.
Module 3: Solvent & Solubility Optimization
Nitrobenzothiophenes are rigid, flat, aromatic stacks. They exhibit poor solubility in non-polar solvents typically used for Grignard reagents.
Solubility Data Matrix
| Solvent | Solubility Rating | Suitability for Reaction | Notes |
| Diethyl Ether | Poor | Avoid | Substrate precipitates; reaction coats the surface only. |
| Hexanes/Pentane | Insoluble | Avoid | Completely heterogeneous. |
| THF | Good | Recommended | Best balance of solubility and nucleophile compatibility. |
| DCM (CH₂Cl₂) | Excellent | Conditional | Good for Lewis Acid catalyzed reactions; incompatible with Grignards/Lithiums. |
| 2-MeTHF | Good | Recommended | Higher boiling point and better solubility than Ether. |
Technical Tip: If using a Grignard reagent (usually in ether), dilute the Grignard significantly with THF before addition to ensure the aldehyde remains in solution.
Module 4: Overcoming "Hard" Nucleophile Issues (Grignards)
If you are using a Grignard reagent (
The Solution: Knochel-Type or Lanthanide Activation
Option A: Transmetallation (Make the Nucleophile Softer) Switch from Magnesium to Zinc. Organozinc reagents are "softer" and tolerate nitro groups much better than Grignards.
-
Protocol: React
with (1.1 equiv) in THF for 30 mins to generate in situ, then add the aldehyde.
Option B: Lewis Acid Activation (The "Luche" Approach) If you must use a Grignard or Hydride, activate the carbonyl oxygen to encourage 1,2-addition over SET.
-
Additive:Cerium(III) Chloride (
) . -
Mechanism:[2][3][4][5][6] The Cerium coordinates to the carbonyl oxygen, making it hyper-electrophilic and sterically guiding the hard nucleophile.
-
Reference Protocol: Dissolve dry
in THF, stir for 1 hour, add substrate, cool to -78°C, then add .
Frequently Asked Questions (FAQ)
Q1: Why does my reaction turn deep red/purple immediately upon adding the nucleophile? A: This is characteristic of a Meisenheimer Complex or radical anion formation. The nucleophile may be attacking the aromatic ring (nitro-activated position) or transferring an electron to the nitro group.
-
Fix: Lower the temperature to -78°C. If it persists, switch to a softer nucleophile (Organozinc or Organocuprate).
Q2: Can I use Lewis Acids like
-
Warning: Do not use strong Lewis Acids with Grignards or Organolithiums; they will react with the reagent itself. For these, use
or additives.
Q3: Is the sulfur atom in the thiophene ring interfering? A: Unlikely to be the primary cause of low reactivity. While sulfur can coordinate to transition metals (poisoning Pd/Pt catalysts), it generally does not inhibit main-group nucleophilic addition. However, the electron-rich nature of thiophene does donate density into the ring, slightly counteracting the nitro group's pull—but the hydrate issue (Module 2) is the statistically more probable culprit.
References & Grounding
-
BenchChem. (n.d.). This compound Reactivity Profile. Retrieved from
-
Sigma-Aldrich. (n.d.).[7] 5-Nitro-2-thiophenecarboxaldehyde Properties and Solubility. Retrieved from
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents: SET Mechanisms and Side Reactions.[2] Retrieved from
-
Chemistry LibreTexts. (2023). Nucleophilic Addition to Electron-Deficient Aldehydes. Retrieved from [8]
-
ChemicalBook. (2026). Benzo[b]thiophene-2-carboxaldehyde Derivatives.[9][10][11] Retrieved from
Disclaimer: This guide is for research purposes only. This compound is a nitro-aromatic compound; ensure standard safety protocols for handling potentially energetic or toxic materials are followed.
Sources
- 1. lnct.ac.in [lnct.ac.in]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ck12.org [ck12.org]
- 7. 5-硝基噻吩-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. This compound | 4688-16-8 | Benchchem [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE | 3541-37-5 [chemicalbook.com]
Recrystallization solvents for high purity 5-nitrobenzo[b]thiophene-2-carbaldehyde
Technical Support Guide: Recrystallization of 5-Nitrobenzo[b]thiophene-2-carbaldehyde
Core Solvent Strategy & Selection
Q: What is the optimal solvent system for high-purity recrystallization of this compound?
A: The primary recommendation is a binary solvent system of Ethanol and Water (7:3 v/v) .
-
Mechanism: This compound exhibits a steep solubility curve in ethanol. The nitro group (
) and the aldehyde moiety ( ) impart significant polarity, making the molecule soluble in hot ethanol. The addition of water (antisolvent) drastically reduces solubility at lower temperatures, forcing the compound to crystallize while leaving more polar impurities (like oxidized carboxylic acids) or non-polar starting materials in the mother liquor. -
Expected Result: Fine, needle-like crystals (pale yellow to orange).
-
Purity Target:
(HPLC).
Alternative Systems:
| Solvent System | Ratio (v/v) | Use Case | Pros | Cons |
| Ethanol / Water | 70:30 | Standard Purification | Excellent recovery; removes polar impurities. | May require seeding to prevent oiling out. |
| Acetonitrile (ACN) | 100% | Removal of Non-polar Impurities | Good for removing unreacted benzo[b]thiophene. | Lower yield; higher cost. |
| Ethyl Acetate / Hexane | 1:2 | Isomer Separation | Effective if 4-nitro or 7-nitro isomers are present. | Flammable; "oiling out" risk is higher. |
| Toluene | 100% | Large Scale / Industrial | High boiling point allows max dissolution. | Hard to remove trace solvent (high BP). |
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution temperature is above the compound's melting point in that solvent mixture, or the antisolvent was added too quickly.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol) to slightly increase solubility.
-
Process Adjustment: Cool the solution very slowly (1°C/min). When the solution reaches the "cloud point" (just starting to turn turbid), hold the temperature constant and add a seed crystal . Do not add more antisolvent until distinct crystals have formed.
Q: The crystals are dark brown instead of yellow/orange. Is the product degraded?
A: Dark coloration typically indicates oxidation (formation of quinones or polymerization) or residual nitration byproducts.
-
Solution: Perform a hot filtration with activated charcoal.
-
Dissolve the crude solid in boiling Ethanol (without water).
-
Add 1-2% w/w activated carbon.
-
Stir at reflux for 15 minutes.
-
Filter while hot through a Celite pad to remove the carbon.
-
Then add the water antisolvent to the clear filtrate to induce crystallization.
-
Q: I see a secondary spot on TLC (Rf ~ 0.1) after recrystallization.[1][2] What is it?
A: This is likely 5-nitrobenzo[b]thiophene-2-carboxylic acid .[3] Aldehydes oxidize easily in air.
-
Prevention: Conduct the recrystallization under an inert atmosphere (
or ). -
Removal: Wash the crystallized filter cake with a dilute, cold Sodium Bicarbonate (
) solution. The acid impurity will form a water-soluble salt and wash away, while the aldehyde remains solid.
Detailed Experimental Protocol
Objective: Purify 10g of crude this compound.
-
Dissolution:
-
Place 10g of crude material in a 250mL round-bottom flask.
-
Add 70 mL of Ethanol (95% or absolute) .
-
Heat to reflux (
) with magnetic stirring. -
Note: If solids remain after 10 mins at reflux, add Ethanol in 5mL increments until fully dissolved.
-
-
Clarification (Optional but Recommended):
-
If the solution is dark, add 0.2g activated charcoal. Reflux for 10 mins.
-
Filter hot through a pre-warmed glass funnel/Celite into a clean Erlenmeyer flask.
-
-
Crystallization:
-
Maintain the filtrate at a gentle boil.
-
Slowly add 30 mL of warm Water (approx.
) dropwise via an addition funnel. -
Stop adding water if persistent turbidity appears.
-
Remove heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice bath (
) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel (vacuum filtration).
-
Wash the cake with 20 mL of cold Ethanol/Water (1:1) mixture.
-
Dry in a vacuum oven at
for 6 hours.
-
Process Visualization (Decision Tree)
Caption: Logical workflow for the purification of this compound, including interventions for color impurities and oiling-out issues.
References
-
Scagnoli, A., et al. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M818. Retrieved from [Link][4]
-
University of Rochester. (n.d.). Reagents & Solvents: Tips and Tricks for Recrystallization. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: FTIR Spectral Analysis of Nitro and Aldehyde Groups in Benzothiophenes
Executive Summary
Objective: This guide provides a technical framework for the simultaneous characterization of nitro (
Strategic Methodology Comparison: ATR vs. Transmission (KBr)
In the analysis of functionalized benzothiophenes, the choice of sampling technique dictates spectral quality, resolution, and workflow efficiency.
| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |
| Principle | Measures changes in a totally internally reflected IR beam when the sample contacts a high-refractive-index crystal (e.g., Diamond, ZnSe).[1] | Measures IR absorption as the beam passes through a transparent matrix of sample dispersed in Potassium Bromide.[2] |
| Sample Prep | Minimal: Direct application of solid powder to the crystal. < 1 minute. | High: Grinding sample with KBr (1:100 ratio) and pressing into a translucent disc. 10-15 minutes. |
| Pathlength | Wavelength Dependent: Penetration depth ( | Constant: Defined by the thickness of the pellet (typically 0.5–1 mm). |
| Band Intensity | Peaks at lower wavenumbers (fingerprint region) appear artificially intense due to deeper penetration. | Follows Beer-Lambert Law linearly; true relative intensities are preserved. |
| Suitability | Routine Screening: Ideal for high-throughput confirmation of synthesis products (e.g., checking aldehyde formation). | Structural Elucidation: Superior for resolving weak overtones or Fermi resonance doublets critical for aldehyde identification. |
| Moisture Risk | Low.[3] | High (KBr is hygroscopic; water bands at ~3400 cm⁻¹ can obscure O-H or N-H regions). |
Expert Verdict:
-
Use ATR for rapid in-process monitoring (e.g., "Has the reaction gone to completion?").
-
Use KBr Transmission when characterizing a final compound for publication or when the Fermi resonance of the aldehyde (weak doublet) is difficult to resolve from C-H aliphatic noise.
Theoretical Basis & Spectral Assignments[4][5][6]
Benzothiophenes are electron-rich heteroaromatic systems. However, the introduction of strong electron-withdrawing groups (EWGs) like nitro and aldehyde creates a "push-pull" electronic environment that shifts characteristic vibrational frequencies.
The Aldehyde Group ( )
The aldehyde functionality provides two distinct diagnostic markers.[4][5][6] In benzothiophenes, conjugation with the thiophene ring lowers the carbonyl frequency via resonance (single-bond character increase).
-
C=O Stretch (Carbonyl):
-
Standard Alkyl Aldehyde: ~1730 cm⁻¹[6]
-
Conjugated Benzothiophene Aldehyde:1660 – 1700 cm⁻¹
-
Note: A nitro group at the C3 position (ortho-like) may cause a slight inductive shift to higher wavenumbers, counteracting the conjugation effect.
-
-
C-H Stretch (Fermi Resonance):
-
The C-H bond of the aldehyde enters Fermi resonance with the first overtone of the C-H bending vibration.
-
Result: A distinct doublet appearing at ~2850 cm⁻¹ and ~2750 cm⁻¹ . The lower frequency band (2750 cm⁻¹) is often isolated and is the "smoking gun" for aldehydes, distinguishing them from ketones.
-
The Nitro Group ( )
The nitro group exhibits two strong stretching vibrations derived from the N=O bonds.
-
Asymmetric Stretch (
): 1550 – 1500 cm⁻¹-
Often the strongest peak in the spectrum. Conjugation with the benzothiophene ring typically shifts this toward the lower end (1530 cm⁻¹).
-
-
Symmetric Stretch (
): 1360 – 1300 cm⁻¹-
Sharp and intense.[3]
-
The Benzothiophene Scaffold
-
Aromatic C-H Stretch: 3100 – 3000 cm⁻¹ (Weak to Medium).[4]
-
Ring Skeletal Vibrations (C=C / C=N): 1450 – 1500 cm⁻¹ (Often overlaps with Nitro asymmetric stretch).
Experimental Protocols
Protocol A: High-Throughput ATR Analysis
Best for: Quick confirmation of reaction progress.
-
Crystal Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol and a lint-free tissue. Ensure the background spectrum shows no residual peaks.[3]
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).
-
Sample Loading: Place approximately 1–5 mg of the benzothiophene derivative directly onto the center of the crystal.
-
Compression: Lower the pressure arm (anvil) until the force gauge reaches the optimal zone (ensure good contact without cracking the crystal).
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Correction: Apply "ATR Correction" in your software to adjust for wavelength-dependent penetration depth if comparing to library transmission spectra.
Protocol B: High-Resolution KBr Pellet Analysis
Best for: Publication-quality spectra and resolving Fermi doublets.
-
Preparation: Dry KBr powder in an oven at 110°C to remove moisture.
-
Grinding: In an agate mortar, mix 1–2 mg of sample with ~100–150 mg of KBr. Grind vigorously until the mixture is a fine, uniform powder (particle size < 2 µm to avoid scattering/Christiansen effect).
-
Pressing: Transfer the powder to a pellet die. Apply 8–10 tons of pressure for 1–2 minutes under a vacuum (to remove trapped air).
-
Inspection: The resulting pellet should be transparent or translucent. If opaque/white, regrind and repress.[3]
-
Acquisition: Place the pellet in the transmission holder and scan (4000 to 400 cm⁻¹, 32 scans).
Data Interpretation & Visualization
Spectral Decision Tree
Use this logic flow to confirm the presence of both groups.
Caption: Logical workflow for assigning nitro and aldehyde functionalities in benzothiophene derivatives.
Summary of Diagnostic Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde | C=O[4][5][7][8] Stretch | 1660 – 1700 | Strong | Lowered by conjugation with thiophene ring. |
| Aldehyde | C-H Stretch (Fermi) | ~2750 & ~2850 | Medium/Weak | The 2750 cm⁻¹ band is the key differentiator. |
| Nitro | N-O Asymmetric | 1500 – 1550 | Very Strong | Can overlap with aromatic C=C ring stretches. |
| Nitro | N-O Symmetric | 1300 – 1360 | Strong | Sharp peak; confirms nitro presence. |
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak | Indicates unsaturation. |
References
-
Specac Application Notes. "Should I be using KBr pellets in FTIR Spectroscopy?" Specac Ltd.[3][Link]
-
LibreTexts Chemistry. "Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts.[Link][1][3][9][10][7][8][11][12]
-
Spectroscopy Online. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online.[Link]
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Aldehydes." Department of Chemistry and Biochemistry.[Link]
-
InstaNANO. "FTIR Functional Group Database." InstaNANO.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kinteksolution.com [kinteksolution.com]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journalskuwait.org [journalskuwait.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of new thieno[3,2-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Electron-Withdrawing Effects in Benzothiophene Aldehydes: A Technical Guide
In the landscape of medicinal chemistry and materials science, benzothiophene derivatives are a cornerstone, valued for their versatile biological activities and electronic properties.[1][2] The strategic functionalization of the benzothiophene scaffold allows for the fine-tuning of these properties, with the introduction of electron-withdrawing groups (EWGs) to benzothiophene aldehydes being a particularly powerful approach. This guide provides a comprehensive comparative analysis of the electron-withdrawing effects in a series of substituted benzothiophene aldehydes, grounded in experimental data and established spectroscopic techniques. Our focus is to elucidate the structure-property relationships that govern the reactivity and electronic characteristics of these important molecules.
Theoretical Framework: Understanding Electron-Withdrawing Effects
The electronic properties of a substituted benzothiophene aldehyde are dictated by a combination of inductive and resonance (mesomeric) effects.
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Electronegative substituents pull electron density away from the benzothiophene ring system through the sigma bonds. The strength of the inductive effect diminishes with distance.
-
Resonance Effect (M): This effect involves the delocalization of π-electrons through the conjugated system of the benzothiophene ring. Electron-withdrawing groups with π-bonds (e.g., -NO₂, -CN) can participate in resonance, withdrawing electron density from the ring. The position of the substituent significantly influences the resonance effect.
The interplay of these effects modulates the electron density at the aldehyde group, which in turn influences its spectroscopic properties and chemical reactivity. For instance, a stronger electron-withdrawing effect will render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Methodologies for Probing Electronic Effects
To quantitatively assess and compare the electron-withdrawing effects in benzothiophene aldehydes, we employ a suite of spectroscopic techniques. Each method provides a unique window into the electronic structure of the molecule.
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei.[3] For benzothiophene aldehydes, we focus on the chemical shifts of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR).
-
¹H NMR: The chemical shift of the aldehyde proton is highly sensitive to the electron density on the carbonyl carbon. A greater electron-withdrawing effect from the benzothiophene ring results in a more deshielded proton, leading to a downfield shift (higher ppm value).[3]
-
¹³C NMR: Similarly, the chemical shift of the carbonyl carbon is a direct measure of its electron density. Stronger electron-withdrawing substituents cause a downfield shift in the carbonyl carbon resonance.[4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzothiophene aldehyde derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Reference the spectrum to the solvent signal.
-
A higher sample concentration (15-25 mg) may be required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The stretching frequency of the carbonyl group (C=O) is particularly informative.[9][10]
-
C=O Stretching Frequency (νC=O): Electron-withdrawing groups on the benzothiophene ring increase the double bond character of the carbonyl group. This leads to a stronger bond and a higher vibrational frequency, resulting in a shift to a higher wavenumber (cm⁻¹).[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid benzothiophene aldehyde sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
-
Identify the C=O stretching frequency, which is typically a strong, sharp band in the region of 1650-1750 cm⁻¹.[10]
-
Comparative Analysis of Benzothiophene Aldehydes
To illustrate the impact of electron-withdrawing substituents, we have compiled spectroscopic data for a series of benzothiophene aldehydes. The data presented in the table below is a curated collection from various literature sources and serves as a representative comparison.
| Compound | Substituent | Position | ¹H NMR (CHO, δ ppm) | ¹³C NMR (CHO, δ ppm) | IR (C=O, ν cm⁻¹) |
| 1 | -H | 2 | 10.08[13] | 184.1[13] | 1672[13] |
| 2 | -H | 3 | 10.25 | 185.2 | 1670 |
| 3 | 3-Bromo | 2 | 10.15 | 183.5 | 1675 |
| 4 | 5-Nitro | 2 | 10.32 | 186.8 | 1690 |
| 5 | 5-Nitro | 3 | 10.45 | 188.1 | 1695 |
| 6 | 5-Cyano | 3 | 10.38 | 187.5 | 1688 |
Note: The values presented are approximate and can vary slightly depending on the solvent and experimental conditions.
The following diagram illustrates the general workflow for synthesizing and analyzing substituted benzothiophene aldehydes.
Caption: Workflow for the synthesis and analysis of substituted benzothiophene aldehydes.
Discussion and Interpretation of Results
The data presented in the comparative table reveals clear trends that align with the theoretical principles of electronic effects.
-
Effect of Aldehyde Position: Comparing the parent compounds, benzothiophene-2-carbaldehyde (1) and benzothiophene-3-carbaldehyde (2), we observe that the aldehyde proton and carbon in the 3-position are slightly more deshielded. This suggests a subtle difference in the electronic communication between the thiophene ring and the aldehyde group at these two positions.
-
Inductive vs. Resonance Effects: The introduction of a bromine atom at the 3-position in benzothiophene-2-carbaldehyde (3) leads to a downfield shift in the ¹H NMR signal of the aldehyde proton and an increase in the C=O stretching frequency compared to the unsubstituted analog (1). This is primarily due to the electron-withdrawing inductive effect of the halogen.
-
Strong Electron-Withdrawing Groups: The presence of a nitro group (-NO₂), a powerful electron-withdrawing group through both induction and resonance, has a profound effect. In 5-nitrobenzothiophene-2-carbaldehyde (4) and 5-nitrobenzothiophene-3-carbaldehyde (5), we see a significant downfield shift in both the ¹H and ¹³C NMR signals of the aldehyde group, as well as a substantial increase in the C=O stretching frequency in the IR spectrum. This indicates a significant decrease in electron density at the carbonyl group. A similar, albeit slightly less pronounced, effect is observed for the cyano group (-CN) in 5-cyanobenzothiophene-3-carbaldehyde (6).
The following diagram illustrates the relative electron-withdrawing strength of the substituents based on the spectroscopic data.
Caption: Increasing electron-withdrawing effect of substituents.
Conclusion
This comparative guide demonstrates that the electronic properties of benzothiophene aldehydes can be systematically modulated through the introduction of electron-withdrawing substituents. Spectroscopic techniques, particularly NMR and IR, provide reliable and quantitative measures of these electronic effects. The observed trends in chemical shifts and vibrational frequencies correlate directly with the electron-withdrawing nature of the substituents. This fundamental understanding of structure-property relationships is crucial for the rational design of novel benzothiophene-based compounds with tailored reactivity and properties for applications in drug discovery and materials science.
References
- CrystEngComm. (2025). Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. RSC Publishing.
-
ResearchGate. (n.d.). Structures, Properties, and Device Applications for[14]Benzothieno[3,2‐b]Benzothiophene Derivatives | Request PDF.
- MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.
- Infrared Spectroscopy. (n.d.). Infrared Spectroscopy.
- PubMed. (2025).
- ResearchGate. (2025). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones | Request PDF.
- PubChem. (n.d.). 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328.
- Synthesis, characteriz
- Benchchem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- Rsc.org. (n.d.). 1H- and 13C-NMR.
-
MDPI. (2024). Modulation of Properties in[14]Benzothieno[3,2-b][14]benzothiophene Derivatives through Sulfur Oxidation.
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
- TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
- ResearchGate. (n.d.). Hammett Substituent Constants.
- ResearchGate. (n.d.).
- A review on the synthesis and biological relevance of benzo[b]thiophene deriv
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Der Pharma Chemica. (n.d.).
- Wikipedia. (n.d.).
- Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction.
- ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
- Benchchem. (n.d.). A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- PMC. (2024). A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties.
- INFRARED SPECTROSCOPY (IR). (n.d.).
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).
- Organomation. (n.d.).
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties.
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- ResearchGate. (2025). (PDF) Benzo[b]thiophene-2-carbaldehyde.
- SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- The effect of electron-withdrawing and electron-donating groups on aldehyde form
- Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- PubMed. (2001). Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes.
- ResearchGate. (n.d.). Theoretical Analysis of the Electronic Spectra of Benzaldehyde.
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Safety Operating Guide
Personal protective equipment for handling 5-Nitrobenzo[B]thiophene-2-carbaldehyde
Here is the comprehensive technical safety guide for handling 5-Nitrobenzo[b]thiophene-2-carbaldehyde .
Executive Safety Summary
Compound Identity: this compound CAS Number: 4688-16-8 Physical State: Yellow Solid / Powder Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2] Hidden Hazard: Potential Mutagenicity/Genotoxicity .[1][3] As a nitro-aromatic compound, this substance shares structural motifs with known mutagens.[1] In the absence of full toxicological data, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
Immediate Action Required:
-
Storage: -20°C (Freezer), under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation; nitro groups are sensitive to strong reducers.[1]
-
Engineering Control: Mandatory Fume Hood for all open handling.
-
Minimum PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, lab coat.[1]
Chemical Profile & Hazard Analysis
Understanding the causality of the hazard is critical for effective risk mitigation.[1]
| Feature | Hazard Implication | Operational Countermeasure |
| Nitro Group (-NO₂) | Electron-withdrawing group often associated with mutagenicity and potential explosivity if heated with strong reducers (e.g., Hydrazine).[1] | Avoid heating >100°C without DSC testing.[1] Treat waste as "Suspected Carcinogen."[1] |
| Aldehyde Group (-CHO) | Susceptible to air oxidation (forming carboxylic acid) and polymerization.[1] Potential sensitizer.[1] | Store under inert gas.[1] Seal containers with Parafilm/electrical tape after use.[1] |
| Benzothiophene Core | Lipophilic scaffold; facilitates skin absorption.[1] | Double-gloving is required to prevent dermal uptake.[1] |
| Particle Size | Fine powder; high risk of aerosolization during weighing.[1] | Use an anti-static gun and weigh only inside a draft-shielded balance within a fume hood.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic safety rules. Use this decision matrix based on the specific permeation risks of nitro-aromatics.
PPE Decision Logic (Graphviz Diagram)
Figure 1: PPE Selection Logic based on operational scale. Note that larger scales increase the probability of dust generation, necessitating higher-grade barrier protection.[1]
Detailed PPE Specifications
-
Hand Protection (Critical):
-
Standard Use:Nitrile Rubber (minimum 0.11 mm thickness) .[1]
-
High Risk (Spills/Synthesis):[1]Silver Shield (Laminate) gloves worn under nitrile gloves.[1] Nitro-aromatics can permeate standard nitrile over time.[1] The laminate layer provides chemical impermeability, while the outer nitrile provides dexterity and grip.[1]
-
-
Eye Protection:
-
Respiratory Protection:
Operational Handling Protocol
Phase 1: Storage & Retrieval
-
Temperature: Store at -20°C . Allow the vial to warm to room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and oxidation of the aldehyde.[1]
-
-
Atmosphere: If the compound is yellow/orange, it is intact.[1] If it turns brown/tarry, significant decomposition has occurred.[1] Purge headspace with Argon/Nitrogen after every use.[1]
Phase 2: Weighing & Transfer
-
Location: Inside a certified chemical fume hood.
-
Static Control: Use an ionizing anti-static fan or gun.[1] Nitro-aromatics are often static-prone, causing "fly-away" powder that contaminates the balance and user.[1]
-
Technique:
Phase 3: Reaction Setup
-
Solvent Compatibility: Soluble in DMSO, DMF, and Chloroform.[1] Sparingly soluble in alcohols.[1]
-
Reactivity Watch:
Emergency Response & Spill Management
Spill Response Workflow (Graphviz Diagram)
Figure 2: Step-by-step logic for containing and cleaning spills. The critical step for powders is "Wet Covering" to prevent inhalation.[1]
Specific First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[1][3] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1]
-
Skin Contact: Wash with soap and water (not alcohol).[1] Alcohol can increase skin permeability, driving the nitro-compound deeper into the dermis.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Waste Disposal & Deactivation
Environmental compliance requires segregating this compound due to its sulfur and nitrogen content.[1]
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Chemical Solid | Collect in a dedicated container labeled "Toxic/Irritant Solid."[1] Do not mix with general trash.[1] |
| Liquid Waste | Organic Solvent (Non-Halogenated) | If dissolved in DMSO/DMF.[1] If dissolved in DCM/Chloroform, use "Halogenated" stream.[1] |
| Contaminated Sharps | Sharps/Biohazard | Needles/syringes used with this compound must be incinerated.[1] |
Deactivation Protocol: For cleaning glassware, rinse with Acetone first (to dissolve the organic), then wash with a 10% Sodium Bisulfite solution (to neutralize the aldehyde), followed by soap and water.[1]
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
